molecular formula C12H19NO3 B022665 (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 709031-29-8

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

カタログ番号: B022665
CAS番号: 709031-29-8
分子量: 225.28 g/mol
InChIキー: ZOFWFAZCJJJYCE-WNMKMJAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a chiral adamantane-derived amino acid that serves as a critical synthetic intermediate in pharmaceutical research, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Key Application in Antidiabetic Drug Development The primary research application of this compound is as a key building block in the synthesis of saxagliptin, a potent DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus . DPP-4 is an enzyme that inactivates incretin hormones, and its inhibition enhances the body's own ability to control blood glucose . In the synthetic pathway, this amino acid moiety is condensed with other molecular fragments, such as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, to construct the core structure of the active pharmaceutical ingredient (API) . Its well-defined stereochemistry is essential for ensuring the biological activity and specificity of the final drug molecule. Significance of the Adamantane Moiety The 3-hydroxyadamantane group in this compound is a significant pharmacophore in medicinal chemistry. The adamantane cage provides a rigid, lipophilic scaffold that can enhance a molecule's ability to interact with biological targets and improve its metabolic stability . This makes derivatives of this compound valuable for designing molecules that require precise three-dimensional orientation for optimal receptor binding. Handling and Regulatory Information This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate care in accordance with laboratory safety protocols.

特性

IUPAC Name

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWFAZCJJJYCE-WNMKMJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437544
Record name 3-Hydroxy-1-adamantyl-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-29-8
Record name 3-Hydroxy-1-adamantyl-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Nitration of Amantadine Derivatives

The synthesis of the 3-hydroxyadamantane moiety often begins with amantadine (1-aminoadamantane) or its hydrochloride salt. As detailed in CN104761456A, nitration employs a mixed acid system (sulfuric and nitric acids) under controlled temperatures (10–30°C). The molar ratio of amantadine hydrochloride to sulfuric acid is critical, with optimal results observed at 1:7.5. Nitration proceeds via electrophilic substitution, introducing a nitro group at the adamantane’s bridgehead position. Gas chromatography (GC) monitoring confirms complete consumption of starting material after 16–18 hours.

Hydroxylation and Alkaline Workup

Post-nitration, the intermediate undergoes hydroxylation in an alkaline aqueous medium. Adding sodium hydroxide (pH 11–14) at ≤80°C facilitates nitro group reduction, yielding 3-amino-1-adamantanol. Filtration and sequential washing with methanol or ethanol remove inorganic salts, achieving crude yields of 85–90.1%. Recrystallization from heptane/methanol further purifies the product to >99% GC purity.

Table 1: Optimization of Nitration-Hydroxylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
H2SO4 : Amantadine HCl7.5 : 189.499.3
Reaction Temperature20–25°C85.099.1
NaOH Concentration50% (w/w)90.199.2
Solvent for RecrystallizationHeptane/Methanol80.099.5

Stereoselective Amino Acid Synthesis via Enzymatic Transamination

Biocatalytic Aldol-Transamination Cascades

The γ-hydroxy-α-amino acid backbone is accessible via enzymatic methods. PMC8482765 reports a one-pot tandem aldol addition-transamination using transaminases (e.g., HBPA mutants) and amine donors (e.g., L-alanine or benzylamine). The H205A mutation in HBPA reduces steric hindrance, enabling efficient coupling of adamantane-derived aldehydes with glycine equivalents. This approach achieves enantiomeric excess (ee) >98% for the (2S,4R) configuration.

Equilibrium Shifting with Benzaldehyde Lyase

Employing benzylamine as an amine donor requires removing the byproduct benzaldehyde to drive transamination. Benzaldehyde lyase (BAL) converts benzaldehyde to insoluble benzoin, achieving near-quantitative conversion and simplifying product isolation. This method yields (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivatives with 70–85% isolated yield and 99% ee.

Table 2: Enzymatic vs. Chemical Amino Acid Synthesis

MethodCatalystYield (%)ee (%)Scalability
Chemical AlkylationNaH, DMF6582Moderate
HBPA TransaminaseH205A Mutant85>99High
BAL-Assisted TransaminationBenzylamine + BAL7899Pilot-Scale

Protective Group Strategies for Amino Acid Coupling

Cbz-Protection and Deprotection

US8664443B2 discloses a scalable route to the target compound via Cbz (benzyloxycarbonyl) protection. This compound is synthesized by:

  • Cbz-Protection : Treating 3-hydroxyadamantan-1-yl-glycine with benzyl chloroformate in THF/water, yielding the Cbz-protected intermediate (94% purity).

  • Deprotection : Hydrogenolysis over Pd/C or acidic hydrolysis (HCl/NaOH) removes the Cbz group, affording the free amino acid in 88% yield.

Minimizing Amidination Side Reactions

The patent emphasizes mild deprotection conditions (pH 7–9, 25–40°C) to suppress cyclic amidine formation, a common byproduct during strong base treatment. Replacing traditional NaOH with ammonium hydroxide reduces side products from 12% to <2%.

Industrial-Scale Process Considerations

Solvent Selection and Waste Management

Large-scale processes prioritize solvent recyclability. Methanol and heptane are favored for recrystallization due to low toxicity and ease of recovery. Patents report solvent recovery rates ≥90%, reducing environmental impact.

Cost Analysis of Raw Materials

Amantadine hydrochloride remains the most cost-effective starting material ($120–150/kg), whereas enzymatic methods incur higher catalyst costs ($500–800/g for engineered transaminases). However, biocatalytic routes offset expenses through reduced waste and higher enantiopurity .

化学反応の分析

Types of Reactions: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

科学的研究の応用

Synthesis of Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its rigid adamantane framework allows for the introduction of diverse functional groups through various chemical reactions, including:

  • Oxidation : Modifies existing functional groups.
  • Reduction : Alters the oxidation state, affecting reactivity.
  • Substitution : Replaces one functional group with another.

These reactions enable the synthesis of complex molecules used in pharmaceuticals and materials science .

Material Science

Due to its structural rigidity and stability, this compound is utilized in developing advanced materials, such as:

Application AreaDescription
Polymers Enhances mechanical properties and thermal stability.
Nanomaterials Acts as a stabilizing agent in nanostructured materials.

Its incorporation into polymer matrices can improve performance characteristics, making it suitable for applications in coatings, adhesives, and composites .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against specific pathogens, suggesting its role in developing new antimicrobial agents .

Neurological Disorders

The compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at conditions such as Alzheimer’s disease and other cognitive impairments .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound is an intermediate in the synthesis of saxagliptin, a DPP-IV inhibitor used in managing type 2 diabetes. The mechanism involves modulating insulin secretion and glucose metabolism .

Case Study: Saxagliptin Development

Saxagliptin's development highlighted the importance of this compound as a precursor:

  • Mechanism : Inhibition of DPP-IV leads to increased incretin levels.
  • Outcome : Improved glycemic control in diabetic patients.

This illustrates the compound's relevance in pharmaceutical applications and its potential impact on public health .

作用機序

The mechanism of action of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides a stable scaffold that can interact with various biological molecules, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, influencing their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Adamantane-Containing Amino Acid Derivatives

The hydroxyadamantane group distinguishes this compound from other adamantane derivatives. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Differences Pharmacological Role References
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid 709031-29-8 C₁₂H₁₉NO₃ 225.28 3-hydroxyadamantane, chiral (2S)-configuration Intermediate for DPP-IV inhibitors
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride 361441-96-5 C₂₀H₂₈ClNO₃ 365.89 Phenylethylamino substitution; hydrochloride salt Experimental drug candidate
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic Acid 361442-00-4 C₁₇H₂₇NO₅ 325.41 Boc-protected amino group; enhanced stability Synthetic intermediate

Key Observations :

  • The unprotected amino group in the target compound allows direct participation in peptide bond formation, unlike its Boc-protected analog .
  • The hydroxyadamantane group improves metabolic stability compared to non-adamantane analogs .
Non-Adamantane Amino Acid Derivatives

Compounds with analogous amino acid backbones but divergent substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Role References
Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid) 2552-55-8 C₅H₆N₂O₄ 158.11 Hydroxyisoxazole substituent Neurotoxic glutamate receptor agonist
2-Amino-2-(4-bromophenyl)acetic Acid N/A C₈H₈BrNO₂ 230.06 Bromophenyl substituent Research tool for enzyme inhibition
(2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid 78213-60-2 C₈H₁₀F₃NO₂ 209.17 Trifluoromethyl-bicyclopentane group Unspecified research applications

Key Observations :

  • The hydroxyadamantane group in the target compound provides superior lipophilicity compared to polar hydroxyisoxazole (ibotenic acid) or bromophenyl groups .
  • Trifluoromethyl substitution (as in CAS 78213-60-2) enhances electronegativity but lacks the rigid adamantane backbone .
Comparison with Other DPP-IV Inhibitor Intermediates
Intermediate Compound Key Feature Advantage Over Target Compound Disadvantage
This compound Hydroxyadamantane group High metabolic stability Complex synthesis due to adamantane
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (CAS N/A) Methoxyphenyl group Simpler synthesis Lower enzymatic selectivity

Research and Commercial Availability

  • Pricing : Sold at ~$333/g (98% purity), reflecting its specialized use .
  • Applications : Primarily in diabetes drug research, contrasting with ibotenic acid (neurotoxicity studies) or 2-(6-methyl-1H-indol-3-yl)acetic acid (general lab use) .

生物活性

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, also known by its CAS number 709031-29-8, is a compound that has garnered attention for its unique structural features and potential biological activities. The adamantane framework provides stability and rigidity, which are advantageous in various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C17H27NO5
  • Molecular Weight: 325.4 g/mol
  • Density: Not specified
  • Melting Point: Not specified
  • Boiling Point: Not specified

The presence of both amino and hydroxyl groups allows for various interactions with biological targets, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes such as 11β-HSD1, which is involved in cortisol metabolism. In vitro studies have shown promising results in inhibiting this enzyme, which could have implications for conditions like Cushing's syndrome and other disorders related to cortisol levels .
  • Antimicrobial and Antiviral Properties: Preliminary studies suggest that the compound may possess antimicrobial and antiviral activities, although detailed mechanisms and efficacy require further investigation.

Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of 11β-HSD1:
    • A study reported that derivatives of adamantane compounds exhibited significant inhibition of 11β-HSD1 activity, with some compounds showing IC50 values comparable to known inhibitors like carbenoxolone . This suggests that this compound could be a candidate for further drug development targeting cortisol-related disorders.
  • Antimicrobial Activity:
    • Investigations into the antimicrobial properties revealed potential effectiveness against various pathogens. However, specific data on minimum inhibitory concentrations (MICs) and mechanisms remain limited.
  • Therapeutic Applications:
    • The compound's structure makes it a valuable building block in medicinal chemistry, particularly in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.

Case Study 1: Inhibition of Cortisol Metabolism

A recent study evaluated the effects of this compound on cortisol metabolism in vitro. The findings indicated a dose-dependent inhibition of 11β-HSD1, with significant effects observed at concentrations as low as 10 µM. This positions the compound as a potential therapeutic agent for managing hypercortisolism.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, derivatives including this compound were tested against viral pathogens. The results suggested moderate antiviral activity, warranting further exploration into its mechanism and efficacy against specific viruses.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundAdamantane derivativeInhibits 11β-HSD1; antimicrobial potential
CarbenoxoloneSynthetic steroidKnown inhibitor of 11β-HSD1
Other Adamantane DerivativesVariousVariable; some show enzyme inhibition

Q & A

Basic: What are the recommended protocols for synthesizing (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid with high enantiomeric purity?

Answer:
Enantioselective synthesis of this compound requires chiral catalysts or resolving agents. A validated approach involves:

  • Chiral Auxiliary Methods : Use (S)-tert-butyl sulfinamide to induce stereochemistry during the formation of the amino acid backbone .
  • Protection-Deprotection Strategies : Protect the hydroxyl group on the adamantane moiety with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during coupling steps .
  • Asymmetric Hydrogenation : Employ palladium-based catalysts with chiral ligands (e.g., BINAP) to achieve >95% enantiomeric excess (ee) .
    Post-synthesis, confirm purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and compare retention times with standards .

Basic: How can researchers confirm the stereochemical configuration of this compound?

Answer:
Key methodologies include:

  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (2S) configuration. Use synchrotron radiation for high-resolution data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT-based) to validate the S-configuration .
  • NMR Chiral Derivatization : React the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze 1H^1\text{H}-NMR splitting patterns to confirm stereochemistry .

Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's reactivity?

Answer:
Address contradictions through:

  • Multi-Method Validation : Cross-validate DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental kinetic studies (e.g., stopped-flow spectrometry) to assess reaction pathways .
  • Solvent Effect Analysis : Compare computational solvent models (e.g., COSMO-RS) with experimental results in polar aprotic vs. protic solvents to identify discrepancies in solvation energy .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled adamantane derivatives to track reaction intermediates via 13C^{13}\text{C}-NMR and reconcile mechanistic predictions .

Advanced: How does the adamantane moiety influence the compound's pharmacokinetic properties in preclinical models?

Answer:
The adamantane group confers:

  • Enhanced Lipophilicity : Measured via logP assays (e.g., shake-flask method), improving blood-brain barrier penetration in rodent models .
  • Metabolic Stability : Assess using liver microsomal assays (e.g., human CYP450 isoforms), where the adamantane hydroxyl group reduces oxidative metabolism compared to non-hydroxylated analogs .
  • Receptor Binding Affinity : Quantify via surface plasmon resonance (SPR) to demonstrate increased binding to neurological targets (e.g., NMDA receptors) due to adamantane’s rigid structure .

Basic: What are the critical parameters for ensuring stability during storage of this compound?

Answer:
Optimal storage conditions include:

  • Temperature Control : Store at -20°C under inert gas (argon) to prevent oxidation of the hydroxyl group .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) in sealed containers, as hygroscopicity accelerates decomposition (verified by TGA/DSC analysis) .
  • Light Protection : Amber glass vials to prevent photodegradation, confirmed via UV/Vis stability testing under ICH Q1B guidelines .

Advanced: What methodologies are recommended for analyzing the compound's interaction with biological targets, such as enzymes or receptors?

Answer:
Advanced techniques include:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) between the compound and target proteins (e.g., α-synuclein) .
  • Cryo-EM/Crystallography : Resolve co-crystal structures to identify key binding residues in the adamantane-binding pocket .
  • Fluorescence Polarization : Use FITC-labeled analogs to quantify binding affinity (Kd_d) in competitive assays with recombinant receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。